molecular formula C20H18FN3O3S B2581163 2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 899945-29-0

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

Cat. No. B2581163
CAS RN: 899945-29-0
M. Wt: 399.44
InChI Key: GKAVICUYCYWCJC-UHFFFAOYSA-N
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Description

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry and drug discovery. This compound is also known as EPPSFA and has a molecular formula of C20H17FN2O3S.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research involving computational and pharmacological evaluation of heterocyclic novel derivatives, including 1,3,4-oxadiazole and pyrazoles, has shown significant findings in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies underscore the potential of similar compounds in therapeutic applications, particularly in cancer treatment and pain management (Faheem, 2018).

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing significant antioxidant activity. This indicates the potential use of such compounds in developing antioxidant therapies, which can mitigate oxidative stress-related diseases (Chkirate et al., 2019).

Anticancer Evaluation

The synthesis and in vitro anticancer evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles have demonstrated anticancer activity against various cancer cell lines, indicating the potential of such compounds in cancer research and therapy development. This research highlights the utility of similar compounds in identifying new therapeutic agents for cancer treatment (Zyabrev et al., 2022).

Cytotoxic Activity

Studies on novel sulfonamide derivatives have shown cytotoxic activity against breast and colon cancer cell lines, suggesting the role of similar compounds in developing new cancer treatments. This research further supports the exploration of sulfonamide derivatives in therapeutic applications (Ghorab et al., 2015).

Antimicrobial Evaluation

Synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety have shown promising results. This suggests the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents (Darwish et al., 2014).

Carbonic Anhydrase Inhibitory Activities

New pyrazolines synthesized and investigated for their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes have demonstrated potential therapeutic applications. These findings suggest the utility of similar compounds in designing inhibitors for specific enzymes, contributing to disease treatment strategies (Kucukoglu et al., 2016).

properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-2-27-15-9-7-14(8-10-15)24-12-11-22-19(20(24)26)28-13-18(25)23-17-6-4-3-5-16(17)21/h3-12H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAVICUYCYWCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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